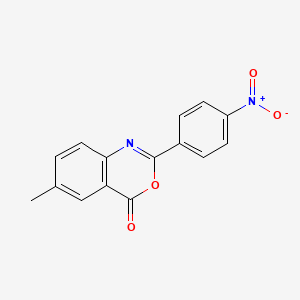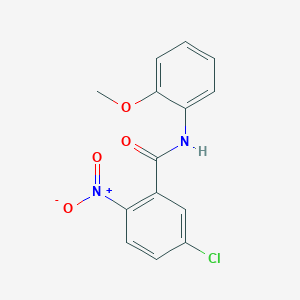![molecular formula C16H19N3S B11660841 N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine](/img/structure/B11660841.png)
N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine typically involves the condensation reaction between 5-methyl-2-thiophenecarboxaldehyde and 4-phenylpiperazine. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours until the formation of the Schiff base is complete. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products are typically the corresponding sulfoxides or sulfones.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine has several scientific research applications:
Wirkmechanismus
The mechanism by which N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine exerts its effects involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, it can interact with cellular components such as proteins and DNA, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[5′-methyl-3′-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
Uniqueness
N-[(E)-(5-methyl-2-thienyl)methylidene]-4-phenyl-1-piperazinamine is unique due to its specific structural features, such as the presence of the 5-methyl-2-thienyl group and the piperazine ring. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar Schiff bases.
Eigenschaften
Molekularformel |
C16H19N3S |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(E)-1-(5-methylthiophen-2-yl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C16H19N3S/c1-14-7-8-16(20-14)13-17-19-11-9-18(10-12-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3/b17-13+ |
InChI-Schlüssel |
FLKNWGXFCZGZLH-GHRIWEEISA-N |
Isomerische SMILES |
CC1=CC=C(S1)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(S1)C=NN2CCN(CC2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11660758.png)


![4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11660773.png)
![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B11660774.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660792.png)
![N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11660797.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11660806.png)
![2-{[(2-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11660810.png)
![1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B11660814.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660816.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)
![(Z)-N-[4-(4-Methylphenyl)piperazin-1-YL]-1-(naphthalen-1-YL)methanimine](/img/structure/B11660843.png)
